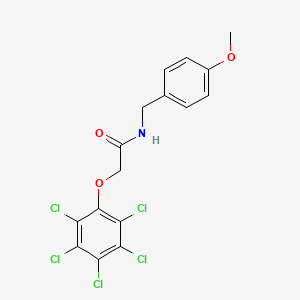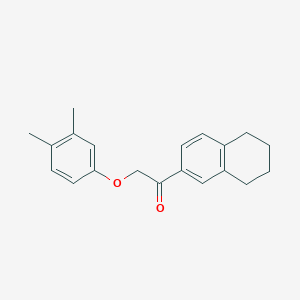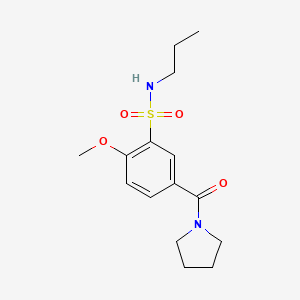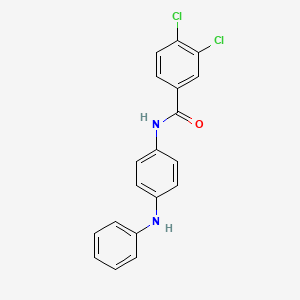
N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide, also known as MPAC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAC is a member of the amide family of compounds and is known for its ability to bind to specific proteins, making it a valuable tool in the study of various biochemical and physiological processes.
Mécanisme D'action
N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide exerts its biological activity by binding to specific proteins, such as the ERα and AR, and modulating their activity. This binding activity is mediated by the chemical structure of this compound, which allows it to interact with specific amino acid residues within the protein binding site.
Biochemical and Physiological Effects:
The binding of this compound to specific proteins can have a range of biochemical and physiological effects, depending on the target protein. These effects include:
1. Modulation of Gene Expression: this compound can modulate the activity of transcription factors, such as the ERα and AR, leading to changes in gene expression.
2. Inhibition of Cell Proliferation: this compound can inhibit the growth and proliferation of cancer cells by blocking the activity of the ERα and AR.
3. Neuroprotection: this compound can protect neurons from oxidative stress and neuroinflammation, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide has several advantages as a tool for scientific research, including its high purity and specificity for certain proteins. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide, including:
1. Development of Novel Therapeutic Agents: this compound has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to develop more potent and selective compounds based on the structure of this compound.
2. Study of Reproductive Disorders: this compound has shown potential as a tool for the study of fertility and reproductive disorders. Further research is needed to explore its activity in this area.
3. Investigation of Binding Mechanisms: Further research is needed to understand the precise mechanisms by which this compound binds to specific proteins, such as the ERα and AR.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its ability to bind to specific proteins makes it a valuable tool for the study of various biochemical and physiological processes. Further research is needed to explore its potential as a therapeutic agent and to understand its precise mechanisms of action.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-(pentachlorophenoxy)acetamide has been extensively studied for its ability to bind to specific proteins, including the estrogen receptor alpha (ERα) and the androgen receptor (AR). This binding activity has led to its use in a variety of scientific research applications, including:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by binding to the ERα and AR. This makes it a potential therapeutic agent for the treatment of breast and prostate cancer.
2. Neurodegenerative Disease Research: this compound has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Reproductive Biology Research: this compound has been shown to modulate the activity of the ERα and AR in the reproductive system, making it a potential tool for the study of fertility and reproductive disorders.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2,3,4,5,6-pentachlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl5NO3/c1-24-9-4-2-8(3-5-9)6-22-10(23)7-25-16-14(20)12(18)11(17)13(19)15(16)21/h2-5H,6-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJFXJAEWRVWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)

![N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4658257.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4658274.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658279.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B4658290.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea](/img/structure/B4658295.png)
![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4658310.png)


![diethyl 3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4658329.png)
![3-ethyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4658342.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4658352.png)